Etrasimod

Übersicht

Beschreibung

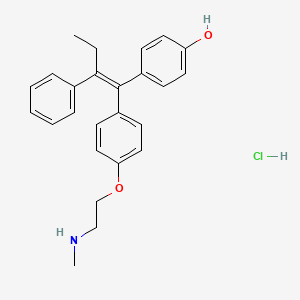

Etrasimod, sold under the brand name Velsipity, is a medication used for the treatment of ulcerative colitis . It is a selective sphingosine-1-phosphate (S1P) receptor modulator that modifies the activity of the immune system . It is taken orally .

Synthesis Analysis

Etrasimod is a synthetic compound classified as a selective modulator of Sphingosine 1-phosphate (S1P) receptors, specifically targeting S1P1, S1P4, and S1P5 receptors . It was discovered by Arena Pharmaceuticals, with subsequent development by Pfizer .

Molecular Structure Analysis

The molecular formula of Etrasimod is C26H26F3NO3 . The molar mass is 457.493 g/mol .

Chemical Reactions Analysis

Etrasimod behaves as a functional antagonist of S1P 1 receptors. Sustained agonist activity results in internalization and proteasomal degradation, and hence reduced expression of lymphocyte S1P 1 receptors .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Treatment of Ulcerative Colitis

Etrasimod is an oral, once-daily, selective sphingosine-1-phosphate (S1P) receptor modulator designed for optimized pharmacology and engagement of S1P receptors 1, 4, and 5 . It has been used in the treatment of moderately-to-severely active ulcerative colitis (UC) . The U.S. Food and Drug Administration (FDA) has accepted for review a New Drug Application (NDA) for etrasimod for individuals living with moderately-to-severely active UC .

Treatment of Immuno-Inflammatory Diseases

In addition to UC, Etrasimod is being investigated for a range of other immuno-inflammatory diseases . This indicates its potential application in the treatment of various immune system disorders.

First-Line Advanced Treatment Following 5-Aminosalicylic Acid and/or Thiopurines

Etrasimod has been studied as a first-line advanced treatment following 5-aminosalicylic acid (5-ASA) and/or thiopurines . This post hoc analysis further characterizes the efficacy and safety of etrasimod as a first-line advanced treatment after conventional 5-ASA and/or thiopurine therapy .

Treatment of Crohn’s Disease

Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P 1,4,5) modulator in development to treat immune-mediated inflammatory disorders . This suggests its potential use in the treatment of Crohn’s disease, another type of inflammatory bowel disease.

Antibacterial Applications

Research has shown that Etrasimod and its derivatives have potent antibacterial activity . This suggests its potential use in the treatment of bacterial infections.

Zukünftige Richtungen

Etrasimod has received positive opinions from the FDA and EMA for the treatment of moderately-to-severely active ulcerative colitis . The FDA’s decision is expected in the second half of 2023, and the EMA’s decision is anticipated in the first half of 2024 . In addition to UC, Etrasimod is being investigated for a range of other immuno-inflammatory diseases .

Eigenschaften

IUPAC Name |

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGWUTBTXDYMND-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CC[C@@H]5CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etrasimod | |

CAS RN |

1206123-37-6 | |

| Record name | Etrasimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206123376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etrasimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14766 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ETRASIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WH8495MMH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

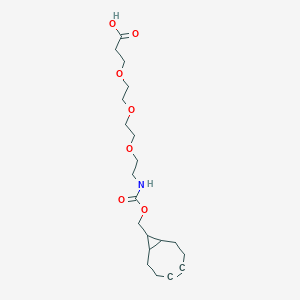

Synthesis routes and methods I

Procedure details

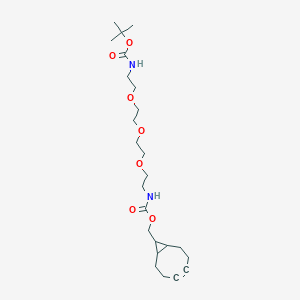

Synthesis routes and methods II

Procedure details

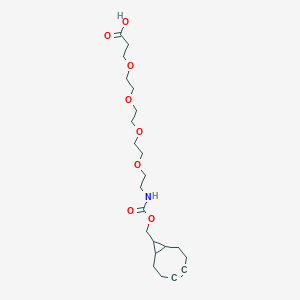

Synthesis routes and methods III

Procedure details

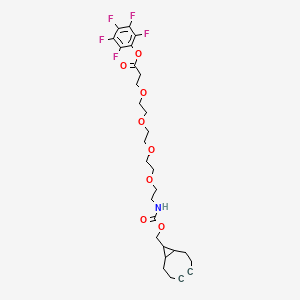

Synthesis routes and methods IV

Procedure details

Q & A

Q1: What is the primary mechanism of action of etrasimod?

A1: Etrasimod acts as a selective modulator of sphingosine 1-phosphate receptors (S1PRs), primarily targeting S1P1, S1P4, and S1P5 subtypes [, , ]. It functions by binding to these receptors on lymphocytes, leading to their internalization and subsequent sequestration within lymph nodes [, ]. This sequestration reduces the number of circulating lymphocytes available to migrate to sites of inflammation, thereby attenuating the inflammatory response [, , ].

Q2: How does the selectivity of etrasimod for specific S1P receptor subtypes contribute to its therapeutic effect?

A2: Etrasimod's selectivity for S1P1, S1P4, and S1P5 is crucial for its efficacy and safety profile [, ]. By avoiding significant activation of S1P2 and S1P3, etrasimod minimizes the risk of adverse effects such as bradycardia and pulmonary complications often associated with non-selective S1PR modulators [, ].

Q3: How does etrasimod impact immune cell populations in the context of inflammatory diseases?

A3: Etrasimod's modulation of S1PRs primarily affects lymphocyte trafficking [, ]. Studies have shown that it leads to a decrease in circulating T cells, particularly T helper and naïve T cells, while preserving the levels of T cells responsible for immune surveillance [, ]. It also demonstrates effects on B cell populations [, ]. This modulation of lymphocyte subsets contributes to its anti-inflammatory effects in conditions like ulcerative colitis and Crohn’s disease [, ].

Q4: Beyond lymphocyte sequestration, what other mechanisms might contribute to the anti-inflammatory effects of etrasimod?

A4: Research suggests that etrasimod may also influence the production of inflammatory mediators. Studies have shown that it can decrease the levels of pro-inflammatory cytokines like IL-17A and OSM in patients with ulcerative colitis []. Additionally, etrasimod has been observed to increase the expression of certain anti-inflammatory mediators in preclinical models [, ]. Further research is needed to fully elucidate these additional mechanisms.

Q5: What is the significance of etrasimod's effect on faecal calprotectin (fCAL) and high-sensitivity C-reactive protein (hsCRP) levels in ulcerative colitis?

A5: Studies have demonstrated that etrasimod treatment leads to a decrease in fCAL and hsCRP levels in patients with ulcerative colitis [, ]. This reduction in inflammatory markers correlates with clinical and endoscopic improvement, suggesting their potential utility as biomarkers for monitoring treatment response and disease activity [, ].

Q6: Can you describe the pharmacokinetic profile of etrasimod?

A6: Etrasimod exhibits favorable pharmacokinetic properties with dose-proportional exposure observed after single doses and slightly greater than dose-proportional exposure after multiple doses []. It reaches peak plasma concentrations within 4-7 hours after oral administration and has a mean elimination half-life ranging from 29.7 to 36.4 hours, supporting once-daily dosing [, ].

Q7: How does etrasimod's pharmacokinetic profile contribute to its suitability for once-daily dosing?

A7: Etrasimod's relatively long half-life, ranging from 29.7 to 36.4 hours, allows for sustained drug levels in the body, making it suitable for once-daily administration []. This sustained exposure contributes to its ability to maintain lymphocyte sequestration and provide consistent therapeutic benefits.

Q8: Are there any ethnic differences in the pharmacokinetics or pharmacodynamics of etrasimod?

A8: A study comparing Japanese and Caucasian healthy male subjects found no clinically significant differences in the pharmacokinetics or lymphocyte-reducing effects of etrasimod after single and multiple doses []. While Japanese subjects exhibited slightly higher etrasimod exposure, these differences were attributed to body weight rather than ethnicity, supporting the use of a consistent 2 mg once-daily dosing regimen across populations [].

Q9: What are the key findings from clinical trials evaluating the efficacy of etrasimod in ulcerative colitis?

A9: Phase 2 and 3 clinical trials (OASIS and ELEVATE programs) have demonstrated that etrasimod 2 mg once daily is effective in inducing and maintaining clinical remission, clinical response, endoscopic improvement, and histologic improvement in patients with moderately to severely active ulcerative colitis [, , , , , , ].

Q10: How does the efficacy of etrasimod compare to other advanced therapies for ulcerative colitis in treatment-naïve patients?

A10: Network meta-analyses suggest that etrasimod exhibits comparable efficacy to most other advanced therapies, including biologics and Janus kinase inhibitors, in achieving clinical remission and response during both induction and maintenance phases in patients who are naive to these treatments [].

Q11: What is the safety profile of etrasimod based on clinical trial data?

A11: Etrasimod has generally been well-tolerated in clinical trials [, , , , , , ]. The most common adverse events are mild to moderate and include headache, nasopharyngitis, anemia, and fatigue [, ].

Q12: Does etrasimod pose a significant risk of infections?

A12: Clinical trials have not shown an increased risk of infections with etrasimod compared to placebo [, ]. The incidence of serious infections and herpes zoster has been similar between etrasimod and placebo groups [, ]. No association has been observed between low absolute lymphocyte counts and the risk of serious/severe or opportunistic infections [, ].

Q13: Is etrasimod being investigated for the treatment of other diseases?

A14: Yes, etrasimod is being evaluated for its potential in various immune-mediated inflammatory disorders beyond ulcerative colitis. This includes studies in Crohn's disease, atopic dermatitis, and eosinophilic esophagitis [, , ].

Q14: What are some of the ongoing research efforts aimed at further characterizing etrasimod's therapeutic potential?

A14: Current research focuses on:

- Long-term safety and efficacy: Open-label extension studies are ongoing to evaluate the long-term safety and durability of response to etrasimod in ulcerative colitis and Crohn's disease [, ].

- Biomarker discovery: Efforts are underway to identify biomarkers that can predict treatment response, monitor disease activity, and assess the risk of adverse effects, such as those related to cardiac conduction [, , ].

- Mechanism of action: Further research is needed to fully elucidate the downstream effects of S1PR modulation by etrasimod and to explore potential synergistic effects with other therapies [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)